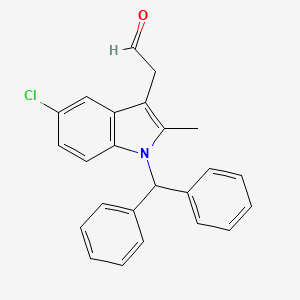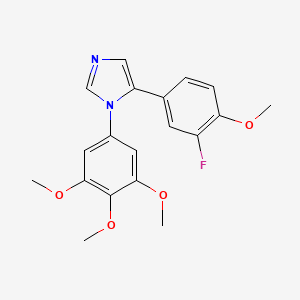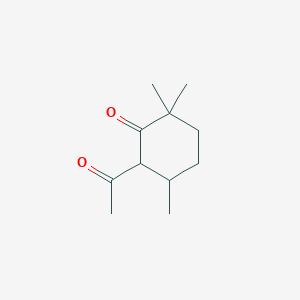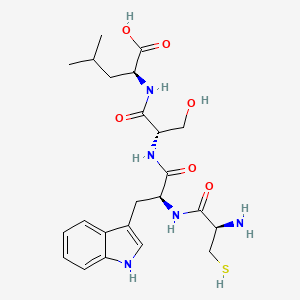
1-(2-Ethylhexyl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-1h-indole is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with a 2-ethylhexyl group. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The 2-ethylhexyl substitution enhances the compound’s lipophilicity, making it a valuable candidate for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylhexyl)-1h-indole typically involves the alkylation of indole with 2-ethylhexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylhexyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxindoles.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield tetrahydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxindoles.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-(2-Ethylhexyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
2-Ethylhexanol: A related compound used as a precursor in the synthesis of plasticizers and surfactants.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
1-Methylindole: Another indole derivative with different substitution patterns and applications.
Uniqueness: 1-(2-Ethylhexyl)-1h-indole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The 2-ethylhexyl group enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other indole derivatives.
Properties
CAS No. |
836682-40-7 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-(2-ethylhexyl)indole |
InChI |
InChI=1S/C16H23N/c1-3-5-8-14(4-2)13-17-12-11-15-9-6-7-10-16(15)17/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
InChI Key |
BUIHQQHBTMFKCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)


![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)








![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)
